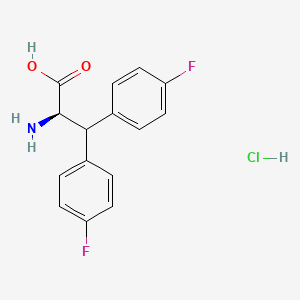![molecular formula C12H10ClN3 B13903174 2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- CAS No. 848142-04-1](/img/structure/B13903174.png)
2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- is a chemical compound with a complex structure that includes a pyridine ring substituted with two amino groups and a methylene bridge linked to a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- typically involves the reaction of 2,3-diaminopyridine with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the methylene bridge.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, controlled reaction conditions, and the use of advanced techniques such as chromatography to isolate and purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The amino groups and the methylene bridge can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diaminopyridine: A precursor in the synthesis of 2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]-.
4-Chlorobenzaldehyde: Another precursor used in the synthesis.
Pyridine Derivatives: Compounds with similar structures and functional groups.
Uniqueness
2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- is unique due to its specific substitution pattern and the presence of both amino and methylene bridge functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
848142-04-1 |
|---|---|
Molekularformel |
C12H10ClN3 |
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C12H10ClN3/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-8H,(H2,14,15) |
InChI-Schlüssel |
QIMWGJPRUAUNAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N)N=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


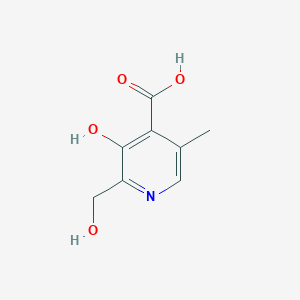

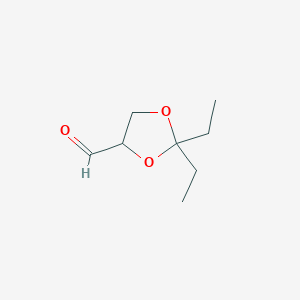
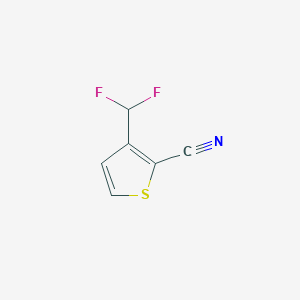
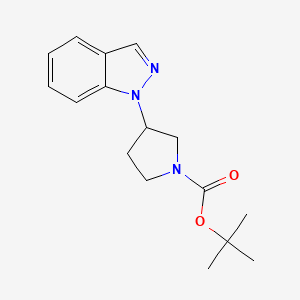
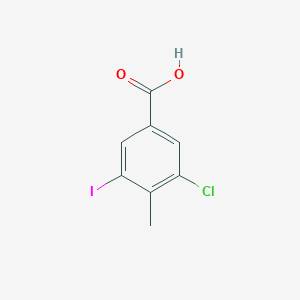
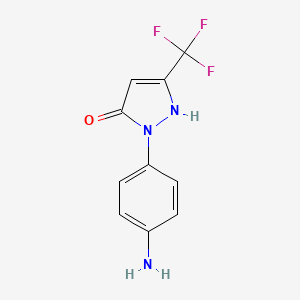
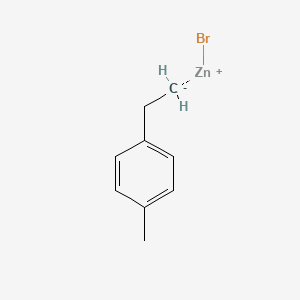
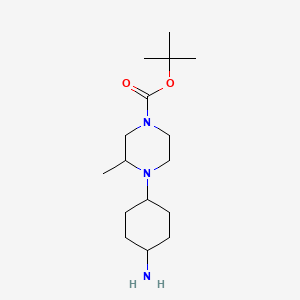
![[(2R,3S,5R,10R,15S,18S,19R)-13-ethyl-7-hydroxy-6,18-dimethoxy-15-(methoxymethyl)-11-oxa-13-azahexacyclo[8.8.1.12,5.01,12.03,8.015,19]icosa-6,8-dien-4-yl] benzoate](/img/structure/B13903155.png)
![cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B13903159.png)
![2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium](/img/structure/B13903165.png)
![tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate](/img/structure/B13903178.png)
